Thietane-3,3-diyldimethanol

Description

Overview of Four-Membered Sulfur Heterocycles: Thietanes

Thietanes are a class of saturated heterocyclic organic compounds featuring a four-membered ring composed of three carbon atoms and one sulfur atom. wikipedia.orgnumberanalytics.com The parent compound, thietane (B1214591), is a colorless liquid with the chemical formula C₃H₆S. wikipedia.orgontosight.ai The defining characteristic of the thietane ring is its significant ring strain, a consequence of the deviation from ideal bond angles. This inherent strain makes thietanes more reactive than their larger ring counterparts, such as tetrahydrothiophene, and susceptible to ring-opening reactions when treated with nucleophiles or electrophiles. wikipedia.orgontosight.ai

The synthesis of thietanes can be challenging due to this ring strain. numberanalytics.com However, a variety of methods have been developed, including intramolecular cyclizations of 1,3-difunctionalized alkanes, photochemical [2+2] cycloadditions, and ring expansions of smaller sulfur-containing rings like thiiranes. nih.govbeilstein-journals.orgrsc.org One of the most traditional and still widely used methods involves the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. nih.gov

Strategic Importance of Thietanes in Contemporary Organic Synthesis

Thietanes are more than just a chemical curiosity; they serve as valuable intermediates and versatile building blocks in the synthesis of more complex molecules. nih.govnih.gov Their utility stems from the ability of the strained four-membered ring to undergo controlled ring-opening reactions, providing access to a variety of sulfur-containing acyclic and other heterocyclic compounds. This strategic application allows chemists to introduce sulfur functionality and specific carbon skeletons into a target molecule.

Furthermore, the thietane motif itself is found in the core structure of some biologically active compounds and pharmaceuticals. nih.govbeilstein-journals.org Derivatives of thietane have been investigated for a range of biological activities. The incorporation of a thietane ring can significantly influence a molecule's conformational properties, polarity, and three-dimensional structure, which are critical factors in drug design and discovery. rsc.orgresearchgate.net Consequently, the development of new synthetic methods for preparing functionalized thietanes remains an active area of research. nih.govrsc.orgbeilstein-journals.org

Thietane-3,3-diyldimethanol: A Key Intermediate in Thietane Derivatization

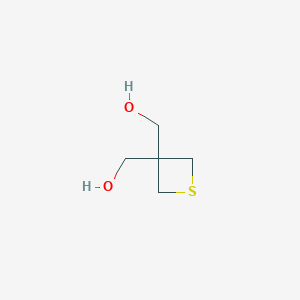

Within the family of thietane derivatives, This compound stands out as a particularly important intermediate. Its structure features the core thietane ring with two hydroxymethyl (-CH₂OH) groups attached to the same carbon atom (C3). This difunctional nature makes it a highly versatile precursor for a wide range of further chemical modifications. The two primary alcohol groups can be readily oxidized to aldehydes or carboxylic acids, esterified, or converted into other functional groups, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The synthesis of this compound itself is a notable process. A common route involves the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with thiourea (B124793), followed by hydrolysis. nih.gov This transformation highlights the interplay between different classes of four-membered heterocycles in synthetic strategies. The resulting this compound serves as a valuable starting material for creating a variety of 3,3-disubstituted thietane derivatives, expanding the accessible chemical space for this important class of heterocycles. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)thietan-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c6-1-5(2-7)3-8-4-5/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUTXOYRXQOPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Thietane 3,3 Diyldimethanol and Diverse Thietane Scaffolds

Direct Synthesis of Thietane-3,3-diyldimethanol

Nucleophilic Double Displacement Strategies for this compound

A primary and straightforward method for the synthesis of this compound involves a nucleophilic double displacement reaction. nih.gov This strategy typically employs a 1,3-dihalide or a related derivative and a sulfur nucleophile. A notable example is the synthesis of this compound (13) from 2,2-bis(bromomethyl)propane-1,3-diol (11) by reaction with sodium sulfide (B99878) (Na₂S). nih.gov This reaction proceeds via a double displacement mechanism where the sulfide ion sequentially displaces the two bromide ions, leading to the formation of the thietane (B1214591) ring. nih.gov This method is particularly effective for the synthesis of 3,3-disubstituted thietanes. nih.gov

| Reactant | Reagent | Product | Reference |

| 2,2-bis(bromomethyl)propane-1,3-diol | Sodium sulfide | This compound | nih.gov |

Intermolecular and Intramolecular Thioetherification Approaches

The formation of the thietane ring can be achieved through both intermolecular and intramolecular thioetherification reactions. nih.govbeilstein-journals.org These methods are fundamental in the synthesis of a wide range of thietane derivatives. nih.govbeilstein-journals.org

Intermolecular Thioetherification: This approach typically involves the reaction of a 1,3-dihaloalkane, a sulfonate of a 3-haloalkan-1-ol, or a disulfonate of an alkane-1,3-diol with a sulfur source like sodium sulfide. nih.gov While this is a common method, it is most suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov The synthesis of more substituted thietanes can be challenging due to competing elimination reactions. nih.gov

Intramolecular Thioetherification: This strategy involves the cyclization of a molecule already containing both the sulfur nucleophile and a leaving group in a 1,3-relationship. nih.gov Common precursors for this reaction are 3-mercaptoalkyl halides or sulfonates. nih.gov The intramolecular nature of the reaction can often lead to higher efficiency in ring formation.

Photochemical [2+2] Cycloaddition Reactions (Thia-Paternò–Büchi Reactions)

Photochemical [2+2] cycloaddition, specifically the Thia-Paternò–Büchi reaction, is a powerful and versatile method for the synthesis of thietanes. nih.govbeilstein-journals.orgresearchgate.net This reaction involves the photochemical excitation of a thiocarbonyl compound, which then undergoes a cycloaddition with an alkene to form the thietane ring. nih.govresearchgate.net This method is particularly valuable for accessing structurally complex thietanes, including spirothietanes. nih.gov

A significant challenge in the Thia-Paternò–Büchi reaction has been the instability of many thiocarbonyl compounds. researchgate.netchemistryviews.org To address this, recent research has focused on the in situ generation of these reactive intermediates. chemistryviews.orgacs.org One such approach involves a domino photochemical reaction starting from stable phenacyl sulfides, which generate thiocarbonyl intermediates that then react with alkenes. acs.org Another innovative strategy utilizes a Norrish type II fragmentation of pyrenacyl sulfides to generate thiocarbonyls in situ, with the byproduct 1-acetylpyrene (B1266438) acting as a photocatalyst for the subsequent [2+2] cycloaddition. chemistryviews.org These advancements have expanded the scope and applicability of the Thia-Paternò–Büchi reaction. chemistryviews.orgacs.org

| Reaction Type | Reactants | Product | Key Features | References |

| Thia-Paternò–Büchi | Thiocarbonyl Compound + Alkene | Thietane | Photochemical [2+2] cycloaddition | nih.govbeilstein-journals.orgresearchgate.net |

| Domino Photochemical Reaction | Phenacyl Sulfide + Alkene | Thietane | In situ generation of thiocarbonyl intermediate | acs.org |

| Visible-Light Photochemical Domino Reaction | Pyrenacyl Sulfide + Alkene | Thietane | In situ generation of thiocarbonyl and photocatalyst | chemistryviews.org |

Ring Expansion and Ring Contraction Strategies for Thietane Derivatives

Ring expansion and contraction reactions provide alternative pathways to thietane derivatives, often starting from other heterocyclic systems. nih.govbeilstein-journals.org

Ring Expansion: The ring expansion of thiiranes (three-membered sulfur heterocycles) is a well-established and efficient method for synthesizing thietanes. nih.govbeilstein-journals.orgrsc.orgresearchgate.net This transformation can be achieved through both nucleophilic and electrophilic ring expansion processes. nih.govbeilstein-journals.org A common approach involves the reaction of thiiranes with sulfur ylides, which proceeds through nucleophilic ring opening followed by intramolecular cyclization. rsc.org Electrophilic ring expansion can be induced by carbenes generated from various precursors. acs.org

Ring Contraction: The synthesis of thietanes via ring contraction of larger, five- or six-membered sulfur-containing heterocycles is a less common strategy but has been reported. nih.govbeilstein-journals.org These reactions often require specific substrates and reaction conditions to favor the formation of the strained four-membered ring. etsu.edu

Nucleophilic Cyclization Methods for Thietane Ring Formation

Nucleophilic cyclization represents a broad class of reactions for constructing the thietane ring. nih.gov These methods often involve the intramolecular attack of a sulfur nucleophile on an electrophilic carbon center to form the four-membered ring. nih.gov

One notable strategy involves the nucleophilic ring-opening of a three-membered heterocycle, such as an oxirane, by a sulfur nucleophile, followed by an intramolecular displacement to form the thietane ring. nih.gov For instance, the reaction of chloromethyloxirane with a sulfur source can lead to the formation of thietane-3-ol derivatives. nih.gov Similarly, the ring-opening of aziridine (B145994) derivatives with a suitable sulfur nucleophile followed by intramolecular cyclization has been used to prepare bridged thietanes. nih.gov

Synthesis via Ring-Opening of Strained Three-Membered Heterocycles

The synthesis of thietanes from strained three-membered heterocycles, particularly thiiranes, is a highly effective strategy. nih.govrsc.org This approach leverages the inherent ring strain of the starting material to facilitate ring-opening and subsequent transformation into the four-membered thietane ring. rsc.org

A key example is the reaction of thiiranes with dimethyloxosulfonium methylide, generated in situ from trimethyloxosulfonium iodide and sodium hydride. rsc.org This process involves a nucleophilic ring-opening of the thiirane (B1199164) by the ylide, followed by an intramolecular displacement to yield the corresponding thietane. rsc.org This method provides a versatile route to various thietane derivatives from readily available thiiranes. rsc.org Additionally, the ring-opening of other three-membered heterocycles like oxiranes and aziridines with sulfur nucleophiles, as mentioned in the previous section, also falls under this category and represents a valuable synthetic tool for accessing thietanes. nih.gov

From Thiirane-2-methanol Derivatives

The synthesis of thietane derivatives can also be achieved starting from thiirane-2-methanol precursors. This method provides a pathway to chiral thietanes, which are of interest in the development of liquid crystal materials and other specialized applications.

An example of this approach is the synthesis of a chiral thietane from a chiral thiirane-2-methanol derivative. beilstein-journals.org The reaction is carried out under Mitsunobu conditions, utilizing a nucleophile such as 3-nitrophenol. beilstein-journals.org In this process, the alcohol of the thiirane-2-methanol is activated by the Mitsunobu reagents (triphenylphosphine and diethyl azodicarboxylate), which facilitates a nucleophilic ring-opening of the thiirane by the phenoxide. This is followed by an intramolecular substitution to furnish the cis-2,3-disubstituted thietane. beilstein-journals.org

This methodology highlights the versatility of thiiranes as precursors for more complex thietane structures and provides a route to enantiomerically enriched products.

From Aziridine-2-methyl Tosylate Analogues

The synthesis of thietane scaffolds can also be accomplished through the ring-opening of aziridine derivatives. This approach is particularly useful for creating unique bridged thietane systems.

A specific example involves the synthesis of a bridged thietane from (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate, which serves as an aziridine-2-methyl tosylate analogue. nih.gov The reaction is initiated by the ring-opening of the aziridine with ammonium (B1175870) tetrathiomolybdate (B108656). nih.gov This is followed by an intramolecular cyclization, which results in the formation of the bridged thietane in a 75% yield. nih.gov A key aspect of this reaction is the regioselectivity of the ring-opening step, where the tetrathiomolybdate nucleophile attacks the more substituted carbon atom of the aziridine ring. nih.gov

Regioselective Considerations in Ring-Opening Cyclizations

The regioselectivity of the ring-opening of unsymmetrical three-membered heterocycles like oxiranes is a critical factor in determining the final structure of the resulting thietane. Several factors influence which carbon of the ring is attacked by the nucleophile.

In the synthesis of thietane-3-ols from halomethyloxirane derivatives, the nucleophilic attack of the hydrosulfide (B80085) anion typically occurs at the less sterically hindered carbon atom of the oxirane ring. nih.gov However, in cases where one of the carbons is benzylic, the attack may preferentially occur at the benzylic position due to electronic stabilization of the transition state. nih.gov

The size of the ring being formed also plays a crucial role in the regioselectivity of intramolecular nucleophilic ring-opening reactions. Generally, the formation of a five-membered ring is favored over a six-membered ring, which in turn is favored over a seven-membered ring. beilstein-journals.org In the context of thietane synthesis (a four-membered ring), the kinetics and thermodynamics of the ring closure will be a determining factor. The balance between steric hindrance at the attack site and the electronic effects of substituents on the three-membered ring ultimately dictates the regiochemical outcome of the cyclization. beilstein-journals.org

Catalytic Approaches for Thietane Derivatives

Catalytic methods offer efficient and selective routes to functionalized thietane derivatives. Both Lewis acid and Brønsted acid catalysis have been successfully employed in the synthesis of 3,3-disubstituted thietane dioxides.

Calcium-Catalyzed Reactions for 3,3-Disubstituted Thietane Dioxides

A divergent approach to 3,3-disubstituted thietane dioxides has been developed utilizing calcium catalysis. nih.govresearchgate.netresearcher.liferesearchgate.netresearchgate.netacs.org This method involves the reaction of 3-aryl-thietan-3-ol dioxides with arene and thiol nucleophiles. nih.govresearchgate.net The calcium catalyst activates the benzylic tertiary alcohol of the thietane dioxide, facilitating the formation of a carbocation intermediate. nih.govresearchgate.net This intermediate then reacts with the nucleophile to afford the desired 3,3-disubstituted product. nih.govresearchgate.net

The starting 3-aryl-thietan-3-ol dioxides are readily prepared from the inexpensive precursor thietane-3-one via reaction with an organometallic reagent followed by oxidation. nih.gov

Table 1: Calcium-Catalyzed Synthesis of 3,3-Disubstituted Thietane Dioxides

| Starting Material (Thietanol Dioxide) | Nucleophile | Catalyst | Product |

| 3-Aryl-thietan-3-ol dioxide | Arene | Ca(II) salt | 3-Aryl-3-aryl'thietane dioxide |

| 3-Aryl-thietan-3-ol dioxide | Thiol | Ca(II) salt | 3-Aryl-3-thioaryl'thietane dioxide |

This table is a representation of the general reaction scope.

Brønsted Acid-Catalyzed Reactions for 3,3-Disubstituted Thietane Dioxides

In addition to Lewis acid catalysis, Brønsted acids have also been shown to be effective catalysts for the synthesis of 3,3-disubstituted thietane dioxides. nih.govresearchgate.netresearcher.liferesearchgate.netresearchgate.netacs.org This approach is particularly successful for the reaction of 3-aryl-thietan-3-ol dioxides with alcohol nucleophiles. nih.govresearchgate.net The Brønsted acid protonates the hydroxyl group of the thietanol dioxide, leading to the formation of a carbocation which is then trapped by the alcohol. nih.govresearchgate.net

This catalytic strategy provides a short and divergent route to a variety of 3,3-disubstituted thietane dioxides, expanding the accessible chemical space for these four-membered heterocycles. nih.govresearchgate.net

Table 2: Brønsted Acid-Catalyzed Synthesis of 3,3-Disubstituted Thietane Dioxides

| Starting Material (Thietanol Dioxide) | Nucleophile | Catalyst | Product |

| 3-Aryl-thietan-3-ol dioxide | Alcohol | Brønsted acid | 3-Aryl-3-alkoxy'thietane dioxide |

This table is a representation of the general reaction scope.

One-Pot Diastereoselective Synthesis

However, the established and widely cited synthesis of this compound is a conventional, non-diastereoselective process involving a double nucleophilic displacement reaction. beilstein-journals.org In this method, 2,2-bis(bromomethyl)propane-1,3-diol serves as the starting material. This diol is treated with a sulfur nucleophile, typically sodium sulfide, to facilitate the cyclization and formation of the thietane ring. This reaction is a classic and effective route for creating 3,3-disubstituted thietanes. beilstein-journals.orgnih.gov

The key transformation in this synthesis is the intermolecular double substitution, a reliable method for constructing the thietane backbone from 1,3-dihaloalkanes or their equivalents. nih.gov

Table 1: Synthesis of this compound

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|

This foundational synthesis is crucial for accessing this compound, which is subsequently used as a building block for more complex molecules, such as thietanose nucleosides. beilstein-journals.org

Green Chemistry and Sustainable Synthetic Routes for Thietanes

The principles of green chemistry, which aim to design chemical processes that minimize the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds, including thietanes. nih.govnumberanalytics.com Traditional synthetic routes to thietanes often rely on stoichiometric reagents and hazardous solvents, prompting the exploration of more sustainable alternatives. nih.gov

Key strategies in green synthetic chemistry applicable to thietanes include:

Alternative Reagents and Feedstocks: Replacing hazardous reagents like 1,3-dihaloalkanes with more benign alternatives. The use of elemental sulfur in copper-catalyzed three-component reactions represents a move towards greater atom economy and sustainability. thieme-connect.combeilstein-journals.org

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com Photochemical reactions, which use light to drive chemical transformations, also offer a green alternative for constructing thietane rings, for instance, through [2+2] cycloadditions. nih.govacs.org

Catalysis: The use of catalysts, including biocatalysts (enzymes), can lead to highly selective and efficient reactions under mild conditions. nih.govnumberanalytics.com While specific biocatalytic routes to thietanes are still an emerging area, the successful application of enzymes in the synthesis of other heterocycles like oxetanes suggests significant potential. researchgate.net Iron-catalyzed cyclizations also present a more environmentally friendly alternative to methods using heavier, more toxic metals. acs.org

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents minimizes environmental impact and health risks. numberanalytics.com

The development of sustainable routes often involves rethinking the entire synthetic pathway. For example, synthesizing thietanes via the ring expansion of thiiranes provides an alternative strategy that can be more efficient and atom-economical depending on the specific substrates and reagents used. rsc.org

Table 2: Comparison of Traditional and Green Synthetic Approaches for Thietanes

| Approach | Traditional Method | Green/Sustainable Alternative | Principle of Green Chemistry | Reference |

|---|---|---|---|---|

| Sulfur Source | Sodium Sulfide with 1,3-dihaloalkanes | Elemental Sulfur in multi-component reactions | Atom Economy, Safer Reagents | beilstein-journals.orgbeilstein-journals.org |

| Energy Input | Conventional Thermal Heating | Microwave-Assisted Synthesis, Photochemical Reactions | Energy Efficiency | nih.govnumberanalytics.com |

| Catalysis | Stoichiometric Reagents | Iron Catalysis, Biocatalysis (potential) | Catalysis, Use of Renewable Feedstocks | nih.govacs.org |

| Solvents | Volatile Organic Solvents (e.g., THF, CHCl₃) | Water, Ionic Liquids, Solvent-free reactions | Safer Solvents and Auxiliaries | nih.govnumberanalytics.com |

By integrating these green chemistry principles, the synthesis of this compound and other diverse thietane scaffolds can become more environmentally benign, economically viable, and sustainable. nih.govresearchgate.net

Mechanistic Investigations of Chemical Transformations of Thietane 3,3 Diyldimethanol and Its Functionalized Analogues

Thietane (B1214591) Ring-Opening Mechanisms

The opening of the thietane ring can be initiated by a variety of reagents and conditions, leading to the formation of diverse sulfur-containing acyclic compounds. These transformations are of significant interest in organic synthesis. researchgate.net

Nucleophile-Initiated Ring Cleavage Processes

The reaction of thietanes with nucleophiles is a common method for ring cleavage. The process typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the sulfur, leading to the opening of the ring.

In the case of Thietane-3,3-diyldimethanol, the presence of the two hydroxymethyl groups at the 3-position can influence the reaction. For instance, treatment with thiourea (B124793) in the presence of an acid can lead to the formation of an isothiouronium intermediate, which upon heating with a base, can yield 3-chloromethyl-3-hydroxymethylthietane through a thiolate intermediate. beilstein-journals.org

The nature of the nucleophile plays a crucial role in the outcome of the reaction. Strong nucleophiles can lead to desulfurization, yielding the corresponding alkenes, while weaker nucleophiles may result in polymerization to form polythioethers. researchgate.net

Table 1: Examples of Nucleophile-Initiated Ring Cleavage of Thietane Derivatives

| Thietane Derivative | Nucleophile | Product(s) | Reference |

| 3,3-bis(chloromethyl)oxetane (B146354) | Thiourea/HClO4, then KOH | 3-chloromethyl-3-hydroxymethylthietane | beilstein-journals.org |

| General Thietanes | Strong Nucleophiles | Alkenes (desulfurization) | researchgate.net |

| General Thietanes | Weak Nucleophiles | Polythioethers (polymerization) | researchgate.net |

Acid-Catalyzed Ring Opening Pathways

Acid catalysis provides another effective route for the ring-opening of thietanes. Both Brønsted and Lewis acids can be employed to activate the thietane ring towards nucleophilic attack. In the presence of a Lewis acid, the electronic effect often becomes the dominant factor in determining the regioselectivity of the ring-opening reaction. researchgate.net For instance, the reaction of 3,3-disubstituted thietane-1,1-dioxides with various nucleophiles can be catalyzed by acids, leading to the formation of C-C, C-S, and C-O bonds directly on the intact 4-membered ring. nih.gov

The stability of thietane derivatives under acidic conditions can vary. For example, 3,3-disubstituted thietane-1,1-dioxides have shown quantitative recovery after treatment with 1 M HCl at 37 °C, indicating their stability under these acidic conditions. nih.gov

Oxidative and Reductive Ring Transformations

Oxidative and reductive processes can also lead to the transformation of the thietane ring. Oxidation of the sulfur atom in the thietane ring can significantly alter its reactivity. For example, thietan-3-ol (B1346918) can be oxidized to thietan-3-ol dioxide using an oxidizing agent like m-CPBA. nih.gov These thietane dioxides can then undergo further reactions.

Reductive cleavage of the thietane ring can be achieved using various reducing agents. A notable example is the ring expansion of 2,2-di(trifluoromethyl)thietanes catalyzed by aluminum powder. This multi-step reductive process is initiated by a single electron transfer (SET) from aluminum to the sulfur atom, leading to a sulfur radical-anion. This intermediate undergoes ring-opening isomerization, elimination of a fluoride (B91410) anion, and subsequent reduction and intramolecular nucleophilic attack to form 2,3-dihydrothiophenes. researchgate.net

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regioselectivity of thietane ring-opening reactions is a critical aspect, particularly for unsymmetrical thietanes. The outcome is often governed by a balance of steric and electronic effects. researchgate.net In reactions involving electropositive intermediates, the electronic effect plays a crucial role in controlling the regioselectivity. researchgate.net For example, in the nucleophilic ring-opening of chloromethyloxirane with the hydrogensulfide anion, the anion preferentially attacks the less sterically hindered or benzylic carbon atom of the oxirane ring. beilstein-journals.orgnih.gov

Stereospecificity has also been observed in certain thietane reactions. For instance, the intermolecular photocycloadditions of 1,1,3-trimethyl-2-thioxo-1,2-dihydronaphthalene with electron-deficient olefins afford 3-functionalized spirothietanes stereospecifically, suggesting a concerted process or a pathway involving very short-lived diradical intermediates. nih.gov

Thietane Ring Expansion Reactions

Thietane rings can undergo expansion to form larger sulfur-containing heterocyclic compounds, such as five- to eight-membered rings. researchgate.net These reactions are valuable for the synthesis of a variety of heterocyclic systems.

Electrophilic Attack and Rearrangement Mechanisms

Electrophilic attack on the sulfur atom of the thietane ring can initiate a cascade of reactions leading to ring expansion. For example, the reaction of thiiranes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, leads to the formation of thietanes via a nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular displacement. rsc.org Although this is a synthesis of thietanes from thiiranes, it illustrates the principle of ring expansion through nucleophilic attack and subsequent rearrangement.

Transition metal complexes can also catalyze the ring expansion of thietanes. For instance, the rhodium-catalyzed reaction of diethyl diazomalonate with 2-aryl and 2-alkylthietanes results in the formation of diethyl 3-substituted-thiophane-2,2-dicarboxylates. This transformation proceeds via insertion into the more substituted S-C bond through a sulfonium (B1226848) ylide intermediate. researchgate.net

Formation of Expanded Heterocyclic Systems (e.g., Five- to Eight-Membered Rings)

The four-membered thietane ring, a sulfur-containing heterocycle, can undergo ring expansion reactions to form larger, more complex heterocyclic systems. These transformations are of significant interest in synthetic organic chemistry as they provide access to five-, six-, seven-, and even eight-membered rings, which are core structures in many biologically active molecules and functional materials. researchgate.netbeilstein-journals.org The expansion of the thietane ring can be achieved through various mechanistic pathways, including insertion reactions, as well as nucleophilic and electrophilic ring openings followed by subsequent cyclization. researchgate.net

Thietanes can be converted into five-membered heterocycles, such as thiolanes, and six-membered rings like thianes. researchgate.netmdpi.com The synthesis of seven-membered rings, for instance, thiepanes, and even larger heterocyclic systems from thietane precursors has also been reported. researchgate.netnih.govscispace.com The success and regioselectivity of these ring expansion reactions are often influenced by the substitution pattern on the thietane ring and the nature of the reagents employed. researchgate.net For unsymmetrical thietanes, electrophilic ring expansion often proceeds through an initial electrophilic attack followed by a Stevens-type rearrangement, with the more substituted adjacent carbon atom preferentially migrating. researchgate.net

One notable strategy for ring expansion involves the reaction of thiiranes (a three-membered sulfur heterocycle) to first form thietanes, which can then be further expanded. rsc.org This stepwise approach highlights the versatility of sulfur-containing heterocycles in building molecular complexity. The formation of these larger rings from thietanes underscores the utility of ring strain in the four-membered ring to drive these transformations.

Cycloreversion Reaction Mechanisms of Thietane Radical Cations

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a powerful tool for initiating chemical reactions, including the cycloreversion of thietane rings. nih.govresearchgate.netwikipedia.org In this process, a photosensitizer absorbs light and, in its excited state, can accept an electron from the thietane molecule. This generates a thietane radical cation, a highly reactive intermediate that can subsequently undergo fragmentation. conicet.gov.arconicet.gov.ar

The PET-induced cycloreversion of thietanes typically leads to the formation of an alkene and a thioketone. nih.govacs.org For instance, the cycloreversion of thietane radical cations can yield thiobenzophenone (B74592) and a corresponding alkene. nih.gov The efficiency and outcome of these reactions can be influenced by the formation of ion-molecule complexes between the fragmented species. nih.gov The generation of the thietane radical cation can be achieved using various photosensitizers, such as 9,10-dicyanoanthracene (B74266) (DCA). conicet.gov.ar

Stepwise Reaction Pathways and Intermediate Characterization

Theoretical and experimental studies have shown that the cycloreversion of thietane radical cations proceeds through a stepwise mechanism rather than a concerted one. acs.orgnih.govresearchgate.net The initial step involves the cleavage of a carbon-carbon bond within the thietane ring, specifically the C2-C3 bond, to form a distonic radical cation intermediate. conicet.gov.aracs.orgnih.govresearchgate.net

Following the initial C-C bond cleavage, two primary reaction pathways can occur:

Pathway I: This pathway involves the subsequent cleavage of the sulfur-carbon bond (S-C4), leading to the formation of an alkene radical cation and a neutral thioketone molecule. acs.orgnih.govresearchgate.net These products may initially exist within a tightly bound ion-molecule complex. acs.orgresearchgate.net

Pathway II: Alternatively, the initial intermediate can undergo an intramolecular cyclization, where the radical center attacks an aromatic substituent, leading to the formation of a rearranged, formal [4+2] cycloadduct. acs.orgnih.govresearchgate.net

The characterization of these intermediates and transition states has been supported by computational studies, such as Density Functional Theory (DFT) calculations. conicet.gov.aracs.orgnih.govresearchgate.net These studies have provided insights into the geometries, energies, and electronic structures of the species involved in the cycloreversion process. conicet.gov.arresearchgate.net For example, analysis of the potential energy surface for the cycloreversion of a thietane radical cation to an alkene radical cation and thiobenzophenone indicates a stepwise mechanism. conicet.gov.ar The initial C2-C3 bond cleavage is often the rate-determining step and is generally found to be irreversible due to the high exergonicity of the formation of the subsequent intermediate. conicet.gov.ar

Influence of Substituents on Cycloreversion Mechanisms

The substituents on the thietane ring play a crucial role in directing the reaction pathway of the cycloreversion of their corresponding radical cations. conicet.gov.aracs.orgnih.gov The electronic nature of the substituents can significantly influence the stability of the intermediates and transition states, thereby determining whether the reaction proceeds via simple cycloreversion or through rearrangement pathways. conicet.gov.armdpi.com

For example, in the cycloreversion of 2,2-diarylthietane derivatives, the nature of the aryl substituents dictates the final products. conicet.gov.ar DFT studies have shown that for a thietane with a methyl and a phenyl substituent, the reaction favors the formation of a [4+2] cycloadduct. In contrast, a tetraphenyl-substituted thietane preferentially undergoes cycloreversion to yield a trans-stilbene (B89595) radical cation and thiobenzophenone. acs.orgnih.govresearchgate.net

This difference in reactivity is attributed to the ability of the substituents to stabilize the resulting radical cation. conicet.gov.ar The additional phenyl group in the tetraphenyl derivative provides greater delocalization of the positive charge and spin in the alkene radical cation, making its formation and escape from the ion-molecule complex more favorable. conicet.gov.ar The electronic effects of substituents, such as resonance and inductive effects, can be quantitatively correlated with the reaction outcomes. mdpi.com

Oxidation Reactions of the Thietane Sulfur Atom

Formation of Thietane-1-oxides and Thietane-1,1-dioxides

The sulfur atom in the thietane ring is susceptible to oxidation, leading to the formation of thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones). researchgate.netlibretexts.org These oxidation reactions are a fundamental transformation of thietanes and provide access to a class of compounds with distinct chemical and physical properties. researchgate.netacs.org The oxidation state of the sulfur atom can range from -2 in the parent thietane to +6 in the corresponding sulfone. libretexts.org

The oxidation of thietanes to their corresponding sulfoxides and sulfones can be achieved using a variety of oxidizing agents. researchgate.net Common reagents include hydrogen peroxide, peracids (such as m-chloroperoxybenzoic acid, m-CPBA), potassium permanganate, and sodium periodate. researchgate.netacs.org The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide (B87167) or the sulfone. Mild oxidation conditions typically favor the formation of the thietane-1-oxide, while more vigorous oxidation leads to the thietane-1,1-dioxide. libretexts.org

The formation of thietane-1,1-dioxides from α-amino ketoximes in a one-step process has also been reported. cdnsciencepub.comcdnsciencepub.com Furthermore, the stereochemistry of the oxidation can be of importance. The oxidation of a substituted thietane can lead to diastereomeric sulfoxides, as the sulfur atom in the sulfoxide is a stereocenter. researchgate.netacs.org

Below is a table summarizing the oxidation of a representative thietanol to its corresponding thietane-1,1-dioxide.

Table 1: Oxidation of 3-Aryl-thietan-3-ols to 3-Aryl-3-hydroxythietane-1,1-dioxides

| Starting Material (Thietanol) | Oxidizing Agent | Product (Thietane-1,1-dioxide) | Yield (%) |

| 3-(4-methoxyphenyl)thietan-3-ol | m-CPBA | 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80 |

| 3-(2-methoxyphenyl)thietan-3-ol | m-CPBA | 3-hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 99 |

Data sourced from The Journal of Organic Chemistry. acs.org

Mechanistic Aspects of Selective Oxidation

The sulfur atom in the thietane ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides (thietane-1-oxides) and sulfones (thietane-1,1-dioxides). The selective oxidation of thietane derivatives is a crucial transformation, as the resulting sulfoxides and sulfones can exhibit distinct chemical and physical properties, including biological activity. Thietane dioxides, for instance, are stable to further oxidation and have been explored in medicinal and agrochemical applications. nih.gov

The oxidation of thietanyl derivatives can be achieved using various oxidizing agents. Studies on compounds structurally related to this compound provide insight into the mechanistic aspects of this transformation. For example, the oxidation of 3-substituted thietanols to their corresponding thietane dioxides has been readily accomplished using meta-chloroperoxybenzoic acid (mCPBA). nih.gov

A detailed investigation into the oxidation of various 1-(thietan-3-yl) substituted pyrimidines and imidazoles revealed that the reaction can be controlled to yield either the sulfoxide or the sulfone. The use of a controlled amount of an oxidant, such as peracetic acid, can selectively produce the sulfoxide. Further oxidation then yields the sulfone.

A key mechanistic feature of the oxidation to the sulfoxide level is the potential for diastereomerism. The resulting sulfoxide group can be oriented either cis or trans with respect to the substituent at the C3 position of the thietane ring. According to 1H NMR spectroscopy data, the ratio of these cis/trans isomers is determined by the nature of the substituent on the thietane ring. For instance, in the oxidation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, the cis-isomer was found to be the predominant product. In contrast, the oxidation of 5(6)-nitro-1-(thietan-3-yl)-benzimidazole resulted in a prevalence of the trans-isomer. This stereochemical outcome is a critical consideration in the synthesis of functionally complex molecules where specific spatial arrangements are required. The complete oxidation to the sulfone, or thietane-1,1-dioxide, eliminates this center of chirality at the sulfur atom.

Table 1: Oxidation of Thietane Derivatives

| Starting Material | Oxidizing Agent | Product | Key Observation | Reference |

|---|---|---|---|---|

| 3-Aryl-thietan-3-ols | mCPBA | 3-Aryl-thietan-3-ol-1,1-dioxides | Readily converts thietanols to thietane dioxides. | nih.gov |

| 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Peracetic Acid | 1-Oxothietanyl derivative (Sulfoxide) | Forms a mixture of cis and trans isomers, with the cis isomer predominating. | |

| 5(6)-Nitro-1-(thietan-3-yl)-benzimidazole | Peracetic Acid | 1-Oxothietanyl derivative (Sulfoxide) | Forms a mixture of cis and trans isomers, with the trans isomer predominating. | |

| Thietanyl derivatives of pyrimidine (B1678525) and nitroimidazole | Potassium permanganate | 1,1-Dioxothietanyl derivatives (Sulfones) | Complete oxidation to the sulfone. |

Functionalization of the Hydroxyl Groups in this compound

The two primary hydroxyl groups of this compound serve as versatile handles for a wide range of chemical modifications. These functionalizations allow for the incorporation of the unique four-membered thietane scaffold into larger, more complex molecular architectures, including nucleoside analogues and specialized monomers.

This compound is a key starting material for the synthesis of thietanose nucleosides, which are analogues of biologically important nucleosides where the furanose ring is replaced by a thietane ring. These structural mimics are of interest in medicinal chemistry, particularly for their potential antiviral properties.

The synthesis of thietanose nucleosides from this compound involves a sequence of reactions where the diol is first converted into a suitable glycosyl donor. In a synthetic route developed by Nishizono and co-workers, this compound was prepared via a double displacement reaction between 2,2-bis(bromomethyl)propane-1,3-diol and sodium sulfide (B99878). This diol was then further elaborated and coupled with nucleobases to form the target thietanose nucleosides.

Another strategy involves converting 1,3-diols into thietanes that can then be coupled with nucleobases. A method was developed to transform 1,3-diols into 2-(3-hydroxyalkylthio)benzoxazoles, which subsequently cyclize to form thietanes upon treatment with a base like potassium hydride. The resulting thietane derivatives are then activated for glycosidation to yield the desired nucleosides. A key step in some syntheses is the Pummerer rearrangement of a thietane sulfoxide in the presence of a nucleobase and a Lewis acid (e.g., TMSOTf, ZnI2) to facilitate the crucial C-N bond formation.

Table 2: Synthesis of Thietanose Nucleosides

| Precursor | Key Reagents/Reaction | Product Type | Reference |

|---|---|---|---|

| This compound | Multi-step conversion and coupling | Thietanose nucleosides | |

| 1,3-Diols | Dibenzoxazol-2-yl disulfide, Bu3P/Ph3P; KH; Nucleobase coupling | Thietanose nucleosides | |

| Thietane sulfoxides | Thymine, TMSOTf, Et3N, ZnI2 (Pummerer Rearrangement) | Thymine thietane nucleosides |

A review of the scientific literature did not identify specific studies or established protocols for the derivatization of this compound to methacrylate (B99206) monomers that also contain phosphonic acid groups. This highly specific functionalization, which would require the esterification of one or both hydroxyl groups with methacrylic acid (or its equivalent) and the introduction of a phosphonic acid moiety, does not appear to be a documented transformation for this particular substrate. General methods for the synthesis of phosphonic acids from their dialkyl esters using reagents like bromotrimethylsilane (B50905) are well-established, but their application to a thietane-based methacrylate monomer has not been described.

The hydroxyl groups of this compound are primary sites for chemical reactions aimed at converting the molecule into other functionalized thietane derivatives. A common strategy in organic synthesis is to transform alcohols into better leaving groups, such as tosylates or mesylates, which can then be displaced by a variety of nucleophiles. This approach would allow for the conversion of the diol into a wide array of 3,3-disubstituted thietanes.

For example, reacting this compound with methanesulfonyl chloride (mesyl chloride) in the presence of a base would likely yield thietane-3,3-diylbis(methylene) dimethanesulfonate. This dimesylate could then serve as a versatile intermediate for introducing other functional groups through nucleophilic substitution reactions.

While direct interconversions starting from this compound are not extensively detailed, related syntheses illustrate the chemical feasibility. The synthesis of 3-chloromethyl-3-hydroxymethylthietane was achieved from 3,3-bis(chloromethyl)oxetane, proceeding through a thiolate intermediate. This demonstrates that the thietane ring is stable to reactions that form and modify functional groups at the C3 position. The general thioetherification cyclization of 1,3-dihaloalkanes or their sulfonate ester equivalents with sodium sulfide is a foundational method for preparing 3,3-disubstituted thietanes, underscoring the viability of using a diol precursor like this compound for such transformations after converting the hydroxyls to halides or sulfonates.

Advanced Characterization Techniques for Thietane 3,3 Diyldimethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of thietane-containing compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing a comprehensive picture of the molecular framework. ipb.pt

High-resolution proton (¹H) NMR spectroscopy is instrumental in determining the number of different types of protons and their neighboring environments within a molecule. For thietane (B1214591) derivatives, the chemical shifts (δ) of the ring protons are particularly informative. The protons on the carbon atoms adjacent to the sulfur atom (α-protons) typically resonate at a different frequency compared to the proton on the carbon at the 3-position (β-proton), if present.

In the case of thietane-3,3-diyldimethanol, the ¹H NMR spectrum is characterized by signals corresponding to the methylene (B1212753) protons of the thietane ring and the hydroxymethyl groups. The symmetry of the molecule often results in chemically equivalent protons, leading to simplified spectra. For instance, the four protons of the two methylene groups on the thietane ring may appear as a single signal, and the four protons of the two hydroxymethyl groups as another. nih.gov The presence of hydroxyl protons (OH) can sometimes be observed as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the thietane ring. The four-membered thietane ring is not planar and can exist in a puckered conformation.

Detailed ¹H NMR data for various thietane derivatives have been reported, showcasing the influence of substituents on the chemical shifts and coupling patterns. For example, in 3-substituted thietanes, the chemical shifts of the ring protons are significantly affected by the nature of the substituent. researchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Thietane Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-phenylthietan-3-ol | CDCl₃ | Ar-H | 7.67 | dd | J = 7.6, 1.7 |

| Ar-H | 7.43 | dd | J = 8.4, 6.7 | ||

| Ar-H | 7.39–7.31 | m | |||

| CHH-S-CHH | 3.67 | d | J = 9.9 | ||

| CHH-S-CHH | 3.59 | d | J = 10.1 | ||

| 3-(4-chlorophenyl)thietan-3-ol | CDCl₃ | Ar-H | 7.59 | d | J = 8.6 |

| Ar-H | 7.36 | d | J = 8.6 | ||

| CHH-S-CHH | 3.55 | s | |||

| 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | CDCl₃ | NH | 6.21-6.33 | m | |

| H⁵ | 5.59 | s | |||

| S(CH)₂ | 4.31-4.39 | m | |||

| NCH₃ | 3.39 | s | |||

| S(CH)₂ | 3.15-3.20 | m | |||

| CH₃ | 2.21 | s |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms.

For this compound, the ¹³C NMR spectrum would show signals for the quaternary carbon at the 3-position, the methylene carbons of the thietane ring, and the methylene carbons of the hydroxymethyl groups. The chemical shift of the quaternary carbon is particularly sensitive to the substituents attached to it.

The oxidation state of the sulfur atom in the thietane ring has a pronounced effect on the ¹³C NMR chemical shifts. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone leads to a significant downfield shift of the α-carbon signals and an upfield shift of the β-carbon signal, an observation referred to as the "four-membered ring sulfone effect". researchgate.net This effect is a powerful diagnostic tool for identifying the oxidation state of the sulfur atom in thietane derivatives.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Thietane Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 3-phenylthietan-3-ol | CDCl₃ | Ar-Cq | 144.4 |

| Ar-C | 128.6 (2C) | ||

| Ar-C | 128.0 | ||

| Ar-C | 124.2 (2C) | ||

| Cq | 79.0 | ||

| CH₂-S | 42.4 (2C) | ||

| 3-(4-chlorophenyl)thietan-3-ol | CDCl₃ | Ar-Cq | 143.1 |

| Ar-Cq | 134.1 | ||

| Ar-C | 128.9 (2C) | ||

| Ar-C | 126.0 (2C) | ||

| Cq | 78.8 | ||

| S-CH₂ | 42.8 (2C) | ||

| 1-(Thietan-3-yl)-6-methylpyrimidine-2,4(1H,3H)-dione 1,1-dioxide | DMSO-d₆ | C⁴ | 160.61 |

| C² | 149.89 | ||

| C⁶ | 142.44 | ||

| C⁵ | 127.65 | ||

| C²', C⁴' | 74.32 | ||

| C³' | 35.69 | ||

| CH₃ | 13.26 |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between protons and carbons, and for the definitive assignment of all NMR signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbons. ipb.pt For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the thietane ring methylene protons to their corresponding carbon signals, and the hydroxymethyl protons to their carbon signals. This provides a direct link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. ipb.pt HMBC is crucial for piecing together the molecular structure by identifying connections between different functional groups. For instance, in this compound, HMBC correlations would be expected between the hydroxymethyl protons and the quaternary carbon at the 3-position, as well as the methylene carbons of the thietane ring. These correlations would unequivocally confirm the attachment of the hydroxymethyl groups to the C3 position of the thietane ring.

The combination of these 2D NMR techniques provides a robust and unambiguous method for the complete structural elucidation of this compound and its derivatives. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms, bond lengths, bond angles, and torsional angles.

For this compound and its derivatives, X-ray crystallography provides invaluable information about the conformation of the four-membered thietane ring. nih.gov The thietane ring is typically puckered, and the degree of puckering can be influenced by the substituents at the 3-position. nih.gov The crystal structure reveals the precise bond angles within the ring, such as the C-S-C angle, which is typically smaller than in larger rings due to ring strain. nih.gov

Furthermore, for chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry, which is often challenging to establish by spectroscopic methods alone. The arrangement of the substituents in three-dimensional space is clearly visualized, confirming the stereochemical outcome of a synthesis.

The packing of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. rsc.orgnih.gov X-ray crystallography allows for a detailed analysis of these interactions, providing insights into the forces that hold the crystal lattice together. mdpi.commdpi.com

In the crystalline state of this compound, the hydroxyl groups are expected to participate in extensive hydrogen bonding. rsc.org These hydrogen bonds can form between adjacent molecules, creating chains, sheets, or more complex three-dimensional networks. nih.govmdpi.com The analysis of these hydrogen bonding patterns is crucial for understanding the physical properties of the crystalline material, such as its melting point and solubility. For instance, strong and extensive hydrogen bonding networks generally lead to higher melting points.

In derivatives where the hydroxyl groups are modified, other intermolecular interactions may become more dominant in directing the crystal packing. The study of these interactions is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, mass spectrometry provides crucial information for its identification and characterization.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₅H₁₀O₂S, which corresponds to a monoisotopic mass of approximately 134.04015 Da. In a typical mass spectrum, the peak corresponding to the intact molecule after the loss of an electron, known as the molecular ion (M⁺˙), would appear at this m/z value. Due to the natural abundance of isotopes, particularly ¹³C and ³⁴S, small peaks at M+1 and M+2 would also be expected. The presence of a sulfur atom contributes to a characteristic isotopic pattern, with the ³⁴S isotope giving rise to a noticeable M+2 peak with an abundance of about 4.4% relative to the M⁺˙ peak.

Predicted Mass Spectrometry Data for this compound Adducts

While experimental data for the specific fragmentation of this compound is not widely available in the literature, predictions based on its structure can be made. The following table outlines the predicted m/z values for various adducts that could be observed in mass spectrometry.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 135.04743 |

| [M+Na]⁺ | 157.02937 |

| [M-H]⁻ | 133.03287 |

| [M+NH₄]⁺ | 152.07397 |

| [M+K]⁺ | 173.00331 |

| [M+H-H₂O]⁺ | 117.03741 |

| [M]⁺˙ | 134.03960 |

| Data sourced from computational predictions. |

Fragmentation Pattern Analysis

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by several structural features: the thietane ring, the quaternary carbon at the 3-position, and the two primary alcohol functional groups.

The ionization is likely to occur at one of the lone pair electrons of the sulfur or oxygen atoms, leading to the formation of the molecular ion. The subsequent fragmentation pathways are proposed based on the known behavior of analogous structures, such as other thietane derivatives and neopentyl glycol (2,2-dimethyl-1,3-propanediol), which shares the 2,2-disubstituted propan-1,3-diol structural motif. libretexts.org

Key Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. libretexts.org For this compound, this would involve the loss of a hydroxymethyl radical (•CH₂OH), resulting in a resonance-stabilized cation.

Dehydration: The loss of a water molecule (H₂O) is another characteristic fragmentation pathway for alcohols, which would lead to a fragment ion with an m/z value of 18 units less than the molecular ion. libretexts.org

Ring Opening and Fragmentation: The thietane ring can undergo cleavage. Saturated cyclic compounds often produce more intense molecular ion peaks compared to their acyclic counterparts; however, once the ring fragments, the resulting ions may follow fragmentation patterns similar to analogous acyclic structures. tutorchase.com For some thietan-3-ols, the ionization method has been observed to fragment the substrate to generate a carbocation at the 3-position. acs.org

Fragmentation at the Quaternary Carbon: The presence of a quaternary carbon often leads to fragmentation at this point due to the stability of the resulting carbocation. In the case of this compound, cleavage of the bonds around the C3 carbon is expected.

Plausible Fragment Ions of this compound

Based on these principles, a table of plausible fragment ions and their corresponding m/z values can be constructed.

| Proposed Fragment Structure | Fragmentation Pathway | m/z (Monoisotopic) |

| [C₄H₇OS]⁺ | Loss of •CH₂OH (Alpha-cleavage) | 103.0218 |

| [C₅H₈S]⁺˙ | Loss of H₂O (Dehydration) | 100.0347 |

| [C₄H₈O₂S]⁺˙ | Loss of CH₂ (from ring) | 120.0245 |

| [C₃H₅S]⁺ | Cleavage of the ring with loss of C₂H₅O₂ | 73.0084 |

| [CH₂OH]⁺ | Alpha-cleavage | 31.0184 |

It is important to note that the relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometry technique employed. The analysis of the fragmentation pattern provides a molecular fingerprint that is invaluable for the structural confirmation of this compound and its derivatives in complex mixtures.

Applications of Thietane 3,3 Diyldimethanol in Synthetic Chemistry and Advanced Materials

Thietane-3,3-diyldimethanol as a Versatile Synthetic Building Block

This compound serves as a valuable and versatile building block in organic synthesis. nih.govbeilstein-journals.org Its unique four-membered ring structure containing a sulfur atom, combined with two primary hydroxyl groups, allows for a wide range of chemical transformations. This diol can be prepared from 2,2-bis(bromomethyl)propane-1,3-diol through a double displacement reaction with sodium sulfide (B99878). nih.govbeilstein-journals.orgbeilstein-journals.org

The thietane (B1214591) ring is a key structural motif in some biologically active compounds and is considered a privileged scaffold in medicinal chemistry. researchgate.net The presence of the hydroxyl groups on the 3-position provides convenient handles for further functionalization, enabling the synthesis of more complex molecules. For instance, this compound has been utilized as a starting material for the synthesis of thietanose nucleosides, which are analogs of the antiviral drug oxetanocin A. nih.govbeilstein-journals.orgbeilstein-journals.org The synthetic utility of thietanes is broad, as they can be transformed into other sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.net The development of synthetic methods for 3,3-disubstituted thietanes and their oxidized forms, like thietane dioxides, further expands their application in creating diverse chemical structures for various applications, including drug discovery and materials science. nih.govresearchgate.netrsc.orgresearchgate.net

Precursor for Diverse Sulfur-Containing Acyclic and Heterocyclic Compounds

This compound is a key precursor for a variety of sulfur-containing compounds, both acyclic and heterocyclic. nih.gov The thietane ring can undergo ring-opening reactions under different conditions to yield acyclic thiols and thioethers. researchgate.net These reactions can be initiated by nucleophiles, electrophiles, or through transition metal catalysis. researchgate.net

Furthermore, the thietane ring can be expanded to form larger sulfur-containing heterocycles, such as five-, six-, and seven-membered rings. researchgate.net This ring expansion capability makes thietanes, including this compound, valuable intermediates in the synthesis of a diverse range of heterocyclic systems. For example, thietanes have been used in the preparation of polythiaether macrocycles through catalytic cyclooligomerization. osti.govnih.gov This process involves the ring-opening of the thietane followed by a series of coupling reactions that ultimately lead to the formation of large macrocyclic structures containing multiple sulfur atoms. osti.govnih.gov

The versatility of this compound as a precursor is summarized in the table below, highlighting the types of compounds that can be synthesized from it.

| Starting Material | Reaction Type | Product Class | Specific Examples |

| This compound | Ring-opening | Acyclic sulfur compounds | Thiols, Thioethers |

| This compound | Ring expansion | Heterocyclic sulfur compounds | Polythiaether macrocycles |

Role in Polymer Chemistry and Materials Science

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for polymerization reactions. It can undergo both homopolymerization and copolymerization to produce a variety of polymeric materials. The presence of the sulfur-containing thietane ring in the polymer backbone can impart unique properties to the resulting materials. For instance, the catalytic cyclooligomerization of thietane has been shown to produce polythiaether macrocycles, demonstrating the potential for creating sulfur-rich polymers. acs.org

The hydroxyl groups of this compound can interact with inorganic surfaces like hydroxyapatite (B223615) through hydrogen bonding. This interaction is relevant in the context of developing new biomaterials and coatings. For example, thietane dioxide derivatives have been investigated for their potential in medicinal and agricultural applications, where interactions with biological surfaces are crucial. nih.gov The ability of the thietane moiety to engage in hydrogen bonding, particularly in its oxidized sulfone form, suggests its potential for creating hybrid organic-inorganic materials with tailored surface properties. nih.gov

Catalytic Applications Involving Thietane Scaffolds (e.g., Cyclooligomerization)

Thietane scaffolds have been utilized in catalytic processes, most notably in the cyclooligomerization of thietane itself. osti.govnih.gov This reaction, often catalyzed by metal carbonyl complexes of elements like rhenium, leads to the formation of polythiaether macrocycles, also known as thiacrowns. acs.orgnih.govosti.gov The process is initiated by the coordination of the thietane to the metal center, followed by ring-opening and subsequent insertion of more thietane units, ultimately leading to the formation of macrocyclic products. osti.govacs.org The specific macrocycle formed, such as 1,5,9-trithiacyclododecane (B15478775) (12S3) or 1,5,9,13-tetrathiacyclohexadecane (B1595852) (16S4), can be controlled by the reaction conditions. acs.org This catalytic route provides an efficient method for synthesizing these complex sulfur-containing macrocycles, which have potential applications as ligands for metal ions. acs.org

Applications in Agricultural Science

The unique structural characteristics of the thietane ring, a four-membered heterocycle containing a sulfur atom, have garnered interest in various fields, including agricultural science. While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its role as a versatile building block for the synthesis of potentially bioactive molecules is an area of ongoing research. The inherent three-dimensionality and polarity of the thietane motif can influence the physicochemical properties of larger molecules, potentially enhancing their efficacy and biological availability.

Research into thietane derivatives has revealed their potential as active ingredients in various agrochemical formulations. Notably, derivatives of thietane, particularly thietane dioxides, have been investigated for their insecticidal properties. Major agrochemical companies have explored this class of compounds, leading to patents for novel insecticides. For instance, Syngenta has patented a series of compounds containing thietane dioxides for their insecticidal activity. google.comacs.org

A comprehensive review of thietane synthesis has highlighted a compound referred to as "pesticide 7," which contains a thietane ring, underscoring the relevance of this heterocyclic system in the development of new crop protection agents. nih.govresearchgate.net While the specific synthesis of this pesticide from this compound is not explicitly detailed, the latter serves as a key starting material for creating a variety of substituted thietanes. The diol functionality of this compound offers two reactive sites for further chemical transformations, allowing for the construction of diverse molecular architectures that can be screened for agricultural utility.

The general synthetic pathway to create more complex thietane derivatives often involves the initial preparation of a substituted thietane, which can then be modified to produce a range of potential agrochemicals. The exploration of these derivatives is a testament to the ongoing search for new active ingredients with improved performance and environmental profiles.

Below are tables detailing research findings on thietane derivatives, showcasing their potential in an agricultural context.

Table 1: Synthesis of Thietanol Derivatives as Precursors for Bioactive Molecules

This table outlines the synthesis of various 3-substituted thietan-3-ols, which are key intermediates for producing thietane dioxides with potential insecticidal properties. The synthesis typically starts from thietan-3-one.

| Product Compound Name | Starting Material | Reagent | Yield (%) |

| 3-(4-Methoxyphenyl)thietan-3-ol | Thietan-3-one | 4-Methoxyphenyl magnesium bromide | Not Specified |

| 3-Phenylthietan-3-ol | Thietan-3-one | Phenyl magnesium bromide | Not Specified |

| 3-Hydroxy-3-(p-tolyl)thietane | Thietan-3-one | 4-Methylphenyl magnesium bromide | 75 |

| 3-(4-(Trifluoromethyl)phenyl)thietan-3-ol | Thietan-3-one | iPrMgCl·LiCl, 4-iodobenzotrifluoride | Not Specified |

Data sourced from a study on the synthesis of 3,3-disubstituted thietane dioxides. acs.org

Table 2: Oxidation of Thietanols to Thietane Dioxides

The thietanol intermediates can be further oxidized to the corresponding thietane dioxides, a class of compounds patented for insecticidal use.

| Product Compound Name | Starting Material | Oxidizing Agent |

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 3-(4-Methoxyphenyl)thietan-3-ol | m-CPBA |

| 3-Hydroxy-3-(p-tolyl)thietane 1,1-dioxide | 3-Hydroxy-3-(p-tolyl)thietane | m-CPBA |

This transformation is a key step towards the synthesis of patented insecticidal compounds. google.comacs.org

While the direct application of this compound as a standalone agricultural product is not established, its utility as a scaffold for creating novel, patentable insecticidal compounds is evident from the research landscape. The development of new synthetic routes to functionalized thietanes continues to be an active area, suggesting that more thietane-based agrochemicals may emerge in the future.

Future Research Directions and Challenges in Thietane 3,3 Diyldimethanol Chemistry

Development of Novel and Efficient Synthetic Routes for Thietane-3,3-diyldimethanol and its Derivatives

The accessibility of this compound and its derivatives is paramount for its widespread use. Research in this area is focused on creating more efficient, scalable, and versatile synthetic methods.

A foundational method for synthesizing this compound involves the double displacement reaction of 2,2-bis(bromomethyl)propane-1,3-diol with a sulfur source like sodium sulfide (B99878). nih.gov This route provides direct access to the core structure. nih.gov

For its derivatives, particularly 3,3-disubstituted thietane (B1214591) dioxides, a divergent approach has been developed. nih.govchemrxiv.org This strategy often begins with the readily available thietane-3-one and proceeds through the formation of carbocation intermediates on the four-membered ring, which can then be coupled with various nucleophiles. nih.gov This allows for the synthesis of a library of derivatives from a common precursor. nih.govchemrxiv.org

Asymmetric Synthesis Methodologies

A significant challenge and area of opportunity is the development of asymmetric syntheses to produce enantiomerically pure thietane derivatives. While specific methodologies for this compound are not yet widely established, progress in the broader field of thietane chemistry provides a blueprint. For instance, optically active thietane nucleosides have been successfully synthesized using chiral starting materials like diethyl L-tartrate or vitamin C. researchgate.net Future work should focus on adapting these principles and developing new catalytic asymmetric methods, potentially involving chiral catalysts or auxiliaries, to control the stereochemistry of substituents on the thietane ring, which is crucial for pharmaceutical applications where enantiomers can have vastly different biological activities.

Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. unife.it The goal is to design processes that are not only efficient but also environmentally benign by reducing waste, avoiding hazardous solvents, and minimizing energy consumption. doi.orgscienceopen.com

Applying these principles to the synthesis of this compound could involve:

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. rsc.org

Energy Efficiency: Designing processes that operate at lower temperatures and pressures to reduce energy demands. doi.org

Atom Economy: Developing catalytic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. scienceopen.com

Renewable Feedstocks: Exploring pathways that utilize renewable starting materials, moving away from petrochemical sources.

The development of one-pot or tandem reactions, where multiple synthetic steps are combined without isolating intermediates, represents another key strategy for improving the sustainability of synthesizing thietane derivatives. scienceopen.com

Exploration of New Reactivity Modes and Transformation Pathways for this compound

Understanding and expanding the reactivity of the thietane ring is crucial for creating novel derivatives. A significant advancement has been the use of catalytic Lewis or Brønsted acids to generate carbocationic intermediates from benzylic tertiary alcohols on thietane dioxides. nih.gov This reactivity mode allows for direct C-C, C-S, and C-O bond formation on the intact four-membered ring, enabling the coupling of the thietane scaffold with arenes, thiols, and alcohols. nih.govchemrxiv.org

Future research should aim to discover other unique transformations of this compound. This could include ring-opening reactions, ring-expansion to larger heterocycles, or novel functionalizations of the diol side chains. The inherent ring strain of the thietane structure can be harnessed to drive these transformations, providing access to complex molecular architectures that would be difficult to synthesize otherwise.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new ones. For thietane chemistry in general, mechanistic studies have been performed, for example, on the photochemical [2+2] cycloaddition reactions between triplet aromatic thiones and allenes, which were found to proceed via excited triplet states. nih.gov

However, for the specific reactions involving this compound and its derivatives, there is a need for more detailed mechanistic investigations. An integrated approach combining experimental techniques (like kinetic analysis and intermediate trapping) with computational modeling (like Density Functional Theory, DFT) would be particularly powerful. researchgate.net Such studies could elucidate transition states, reaction intermediates, and the roles of catalysts, providing critical insights to improve reaction efficiency, selectivity, and scope.

Expansion of Applications in Novel Material Systems and Chemical Synthesis

While thietanes are recognized as important scaffolds in medicinal chemistry, the application of this compound as a building block is an area ripe for expansion. nih.govresearchgate.net Its bifunctional nature, with two primary alcohol groups, makes it an attractive monomer for polymerization.

| Potential Application Area | Description | Key Thietane-based Compounds/Intermediates |

| Medicinal Chemistry | The thietane ring is a valuable motif in drug discovery, appearing in compounds with antiviral, anticancer, and antibacterial properties. nih.govresearchgate.net | Thietanose nucleosides, 3-Amino thietane, Thietane dioxides nih.govnih.govresearchgate.net |

| Agrochemicals | Oxidized thietanes have been developed as effective pesticides and herbicides. nih.govresearchgate.net | Thietane dioxides nih.gov |

| Material Science | The diol functionality allows it to be a monomer for creating novel polyesters, polyurethanes, or other polymers with unique properties conferred by the sulfur-containing ring. | This compound |

| Organic Synthesis | It serves as a versatile intermediate for producing more complex sulfur-containing molecules and heterocyclic systems. nih.gov | This compound nih.gov |

Specifically, this compound has been used as a key intermediate in the synthesis of thietanose nucleosides, which are analogues of the antiviral drug oxetanocin A. nih.govresearchgate.net The expansion into material science could lead to the development of new polymers with enhanced thermal stability, refractive indices, or other desirable physicochemical properties.

Addressing Current "White Spots" and Research Opportunities in Thietane Chemistry

Despite recent progress, the chemistry of thietanes remains less explored compared to their oxygen (oxetane) and nitrogen (azetidine) counterparts. nih.govresearchgate.netresearchgate.net This gap represents a significant research opportunity.

Key "white spots" and future opportunities include:

Underdeveloped Asymmetric Synthesis: As noted, robust and general methods for the asymmetric synthesis of many thietane derivatives, including this compound, are lacking.

Limited Functionalization Methods: While progress has been made, there is a continuous need for new, mild, and selective methods to functionalize the thietane ring at various positions.

Exploration of Oxidized and Reduced Forms: The various oxidation states of the sulfur atom (thietane, thietane-1-oxide, thietane-1,1-dioxide) offer different stereoelectronic properties. A more systematic exploration of how these oxidation states influence reactivity and biological activity is needed.

Biophysical and ADME Properties: For medicinal chemistry applications, more data is required on how the thietane ring, as a replacement for other groups, influences critical drug properties like solubility, metabolism, and cell permeability.

Polymer Chemistry: The potential of this compound as a monomer remains largely untapped. Research into its polymerization and the properties of the resulting materials is a promising frontier.

By focusing on these challenges and opportunities, the scientific community can unlock the full potential of this compound as a valuable tool in both chemical synthesis and the development of new functional materials and therapeutics.

Q & A

Q. What are the established synthetic routes for Thietane-3,3-diyldimethanol, and what experimental parameters are critical for optimizing yield?

this compound is synthesized via nucleophilic displacement reactions. A key method involves treating 2,2-bis(bromomethyl)propane-1,3-diol with sodium sulfide (Na₂S) in a polar solvent (e.g., DMSO) at elevated temperatures (50–70°C). This double displacement reaction forms the thietane ring, with the yield dependent on stoichiometric ratios (e.g., 2:1 molar ratio of dibromide to Na₂S) and reaction time (typically 6–12 hours). Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Critical Parameters :

- Temperature control to minimize side reactions (e.g., ring-opening).

- Solvent selection (polar aprotic solvents enhance reaction kinetics).

- Purity of starting materials (impurities in Na₂S can lead to sulfoxide byproducts).

Q. What safety protocols are essential for handling this compound in laboratory settings?